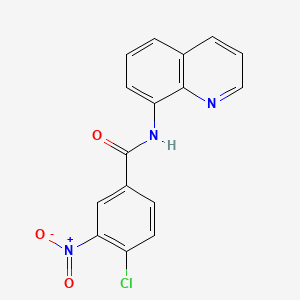![molecular formula C14H14N4O3S2 B5208391 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide], also known as OTAA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] is not fully understood. However, it has been suggested that 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce the replication of certain viruses. 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] has also been shown to have antioxidant properties and to be able to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] in lab experiments is its low toxicity. It has been shown to have low cytotoxicity in various cell lines, making it a promising candidate for further study. However, one of the limitations of using 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for the study of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]. One area of interest is the development of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of the mechanism of action of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] and its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the optimal conditions for the use of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] in lab experiments, such as the appropriate concentration and experimental setup.
Méthodes De Synthèse
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] can be synthesized through a simple two-step reaction process. In the first step, 2-thiophenecarboxaldehyde is reacted with hydrazine hydrate to form 2-thienylmethylenehydrazine. In the second step, 2-thienylmethylenehydrazine is reacted with ethyl acetoacetate in the presence of a catalytic amount of acetic acid to form 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide].
Applications De Recherche Scientifique
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anticancer, antifungal, antiviral, and antibacterial properties. 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2-[2-oxo-2-[2-(thiophen-2-ylmethylidene)hydrazinyl]ethoxy]-N-(thiophen-2-ylmethylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c19-13(17-15-7-11-3-1-5-22-11)9-21-10-14(20)18-16-8-12-4-2-6-23-12/h1-8H,9-10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVDPJBVBNYJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)COCC(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)

![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
![1-benzyl-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208378.png)


![1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)
![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)